![molecular formula C24H27N3O3 B5975897 ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5975897.png)
ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate, also known as EPIC, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EPIC is a piperidine-based compound that has been synthesized using a multi-step process.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has been shown to have potent analgesic effects and has been investigated as a potential treatment for chronic pain. Additionally, ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Parkinson's disease.
Wirkmechanismus
The mechanism of action of ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate is not fully understood, but it has been shown to modulate the activity of various neurotransmitter systems in the brain, including the dopamine and opioid systems. ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has also been shown to interact with the sigma-1 receptor, which is involved in regulating various cellular processes, including calcium signaling and apoptosis.
Biochemical and Physiological Effects
ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has been shown to have potent analgesic effects in animal models of chronic pain. Additionally, ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain. ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has also been shown to have neuroprotective effects and can protect against neuronal damage in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate is its potent analgesic effects, which make it a useful tool for studying chronic pain in animal models. Additionally, ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has been shown to have a good safety profile and does not have significant side effects at therapeutic doses. However, one of the limitations of ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
Ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate research has significant potential for future directions in various scientific fields. One potential direction is the development of ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate analogs with improved potency and selectivity for specific neurotransmitter systems. Additionally, ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate could be investigated as a potential treatment for other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Finally, ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate could be studied for its potential use as a tool for investigating the role of specific neurotransmitter systems in various physiological and pathological processes.
Conclusion
In conclusion, ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has potent analgesic effects and has been investigated as a potential treatment for chronic pain. Additionally, ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Parkinson's disease. ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate research has significant potential for future directions in various scientific fields, including the development of ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate analogs with improved potency and selectivity for specific neurotransmitter systems.
Synthesemethoden
The synthesis of ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate involves a multi-step process that includes the reaction of 2-methylbenzylamine with ethyl 3-oxopiperidine-1-carboxylate to form an intermediate product. This intermediate product is then reacted with 1H-indazole-3-carbonyl chloride to yield the final product, ethyl 1-(1H-indazol-3-ylcarbonyl)-3-(2-methylbenzyl)-3-piperidinecarboxylate. The synthesis process is complex and requires careful handling of the reagents to obtain a high yield of the final product.
Eigenschaften
IUPAC Name |
ethyl 1-(1H-indazole-3-carbonyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-30-23(29)24(15-18-10-5-4-9-17(18)2)13-8-14-27(16-24)22(28)21-19-11-6-7-12-20(19)25-26-21/h4-7,9-12H,3,8,13-16H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXCWPCAOILHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=NNC3=CC=CC=C32)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(1H-indazole-3-carbonyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.